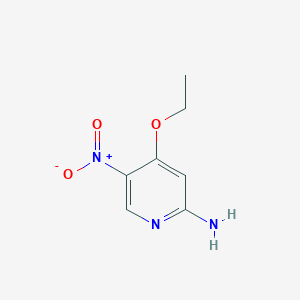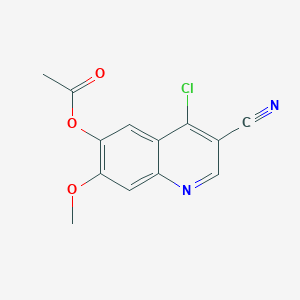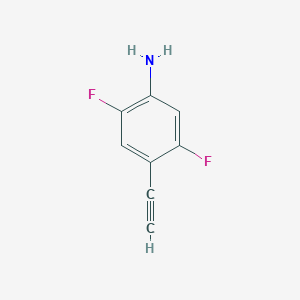![molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0](/img/structure/B13925599.png)
1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an ethanone group is attached to the 2-yl position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated biphenyl structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and liquid crystal displays.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .
Comparaison Avec Des Composés Similaires
- 1-(3’,4’-Difluoro[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-2,5-dimethoxy[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-3’-nitro[1,1’-biphenyl]-4-yl)ethanone
Comparison: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of a single fluorine atom at the 3’ position can enhance its stability and reactivity compared to other fluorinated biphenyl derivatives .
Propriétés
Numéro CAS |
893739-19-0 |
|---|---|
Formule moléculaire |
C14H11FO |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
1-[2-(3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3 |
Clé InChI |
NYNVMSOFFTZYSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
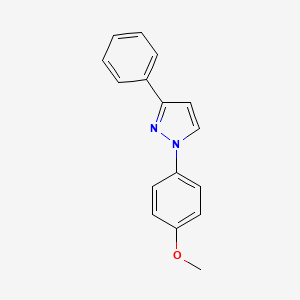
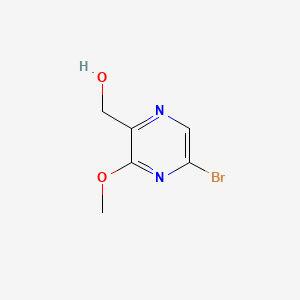
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
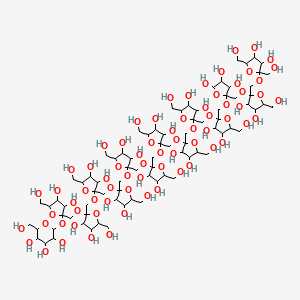
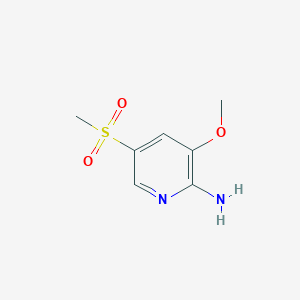
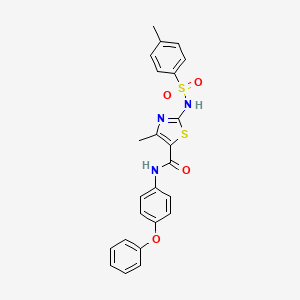
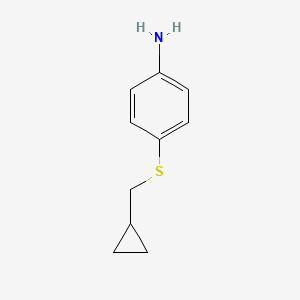
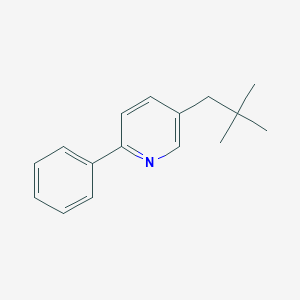
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
